6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide -

6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide

Catalog Number: EVT-4401967
CAS Number:
Molecular Formula: C29H24BrN3OS
Molecular Weight: 542.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide is an anti-HIV-1 compound that binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []

Relevance: While not directly similar in structure to 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide, Compound 14 is highlighted for its antiviral activity and its interaction with the PI(4,5)P2 binding site. This research underscores the potential for targeting specific protein binding sites for therapeutic development, a concept relevant to understanding the potential applications of 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide. []

Compound Description: 2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide is an antiviral compound that also targets the PI(4,5)P2 binding site of the HIV-1 MA protein. [] This compound exhibits potent antiviral activity and directly interacts with the HIV-1 MA protein, inhibiting the production of new virus particles. []

Relevance: Similar to Compound 14, Compound 7 highlights the potential of targeting the PI(4,5)P2 binding site for antiviral drug development. This example further supports the broader significance of understanding protein binding sites and their modulation by small molecules, a concept relevant to the potential mechanisms of action of 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide. []

Compound Description: 3-(2-ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole is another compound with antiviral activity. []

Relevance: This compound, along with Compounds 14 and 7, belongs to a group of structurally related compounds identified through a virtual screen targeting the PI(4,5)P2 binding site of HIV-1 MA. [] Their collective identification and activity demonstrate the ability to find structurally distinct compounds that target a common binding site, a principle applicable to drug discovery efforts for 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide as well. []

N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide (Compound 18)

Compound Description: N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide is another antiviral compound with activity against HIV-1. []

Relevance: Like the previous compounds (7 and 17), Compound 18 is also a hit from the virtual screen targeting the PI(4,5)P2 binding site of HIV-1 MA. [] This further reinforces the potential for finding diverse molecules with activity against a specific target, a consideration relevant for the exploration of analogs of 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide. []

Compound Description: (−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940) is a potent agonist for both the canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 cannabinoid receptor. []

Relevance: While structurally dissimilar to 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide, CP55940 serves as an example of a ligand with a strong ability to activate a specific receptor through multiple pathways. This example illustrates the concept of functional selectivity, where ligands can differentially activate signaling pathways downstream of a receptor, a consideration potentially relevant to 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide as well. []

Compound Description: (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133) is a classic cannabinoid ligand that is highly efficacious in inhibiting adenylyl cyclase. []

Relevance: JWH133 exemplifies a classical cannabinoid ligand and its activity at the CB2 receptor. This compound, alongside CP55940, highlights the diverse structural classes of cannabinoid ligands and their varying functional selectivity at the CB2 receptor, a concept that might be relevant when considering the potential pharmacological profiles of 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide. []

Compound Description: (−)-trans-Δ9-tetrahydrocannabinol is another classic cannabinoid ligand with moderate efficacy in inhibiting adenylyl cyclase. []

Relevance: As a well-known cannabinoid ligand, (−)-trans-Δ9-tetrahydrocannabinol, along with JWH133, helps establish a basis for understanding the structure-activity relationships of cannabinoids and their effects on CB2 signaling. This knowledge base is relevant for the broader context of understanding receptor-ligand interactions, including those involving 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide. []

Compound Description: (−)-(6aR,7,10,10aR)-tetrahydro-6,6,9-trimethyl-3-(1-methyl-1-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol (KM233) is another classic cannabinoid ligand exhibiting little efficacy in inhibiting adenylyl cyclase. []

Relevance: KM233, together with (−)-trans-Δ9-tetrahydrocannabinol, exemplifies the range of efficacy among classic cannabinoid ligands at the CB2 receptor, further highlighting the diversity in their pharmacological profiles. This understanding is relevant to drug discovery efforts for 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide, as it underscores the importance of evaluating both potency and efficacy in assessing the pharmacological potential of new compounds. []

Compound Description: (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene (L759633) is a classic cannabinoid ligand that displays no efficacy in inhibiting adenylyl cyclase. []

Relevance: L759633, along with the other classic cannabinoids discussed, contributes to the understanding of how structural modifications can affect the efficacy of cannabinoids at the CB2 receptor. This knowledge is relevant for exploring structure-activity relationships of potential analogs of 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide, as it emphasizes the importance of specific structural features for achieving desired pharmacological activity. []

Compound Description: (6aR,10aR)-3-(1,1-dimethylheptyl)-6a,7,8,9,10,10a-hexahydro-1-methoxy-6,6-dimethyl-9-methylene-6H-dibenzo[b,d]pyran (L759656) is a classic cannabinoid ligand that shows no efficacy in inhibiting adenylyl cyclase. []

Relevance: L759656 further demonstrates the range of structural variations within the class of classic cannabinoid ligands and their diverse efficacies at the CB2 receptor. This information contributes to a more comprehensive understanding of cannabinoid pharmacology, which could inform investigations into the potential therapeutic applications of 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide. []

[(3R)-2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone, monomethanesulfonate (WIN55212-2)

Compound Description: [(3R)-2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone, monomethanesulfonate (WIN55212-2) is an aminoalkylindole that acts as a moderate efficacy agonist at the CB2 receptor. []

Relevance: WIN55212-2 exemplifies an aminoalkylindole, a distinct structural class of CB2 ligands. This compound, along with the classic cannabinoid ligands, highlights the structural diversity of CB2 ligands and their varying functional selectivity. This knowledge is relevant to exploring the pharmacological space of 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide and understanding its potential interactions with relevant receptors. []

Compound Description: 3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c)chromen-6-one (AM1710) is a cannabilactone that displays equiefficacy to CP55940 in inhibiting adenylyl cyclase, but with lower potency. []

Relevance: AM1710 represents a cannabilactone, another structural class of CB2 ligands. Its similar efficacy but lower potency compared to CP55940 underscores the importance of considering both potency and efficacy in characterizing ligands and their potential for therapeutic development, a principle applicable to understanding the pharmacological profile of 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide. []

(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone (UR144)

Compound Description: (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone (UR144) is an aminoalkylindole that exhibits arrestin bias at the CB2 receptor, showing no significant inhibition of cyclase. []

Relevance: UR144 exemplifies a ligand with bias towards a specific signaling pathway downstream of the CB2 receptor. This example highlights the complex interplay between ligands and receptors, and how structural differences can lead to functional selectivity. This concept is relevant to understanding the potential signaling mechanisms of 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

Compound Description: 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258) is a diarylpyrazole antagonist that acts as an inverse agonist for both cyclase and arrestin recruitment pathways at the CB2 receptor. []

Relevance: SR144258 demonstrates the potential for ligands to not only activate but also inhibit receptor signaling. Understanding the effects of antagonists and inverse agonists is crucial for developing a comprehensive pharmacological profile of any compound, including 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide. []

6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630)

Compound Description: 6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630) is an aminoalkylindole that acts as an inverse agonist for cyclase but a low efficacy agonist for arrestin recruitment. []

Relevance: AM630 further illustrates the complexity of functional selectivity, where a single ligand can have distinct effects on different signaling pathways downstream of the same receptor. This concept is critical for understanding the potential therapeutic benefits and side effects of 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide, as it may also interact with multiple signaling pathways. []

Compound Description: N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907) is a carboxamide that acts as an inverse agonist for cyclase but a low efficacy agonist for arrestin recruitment. []

Relevance: JTE907, along with AM630, highlights the possibility of ligands exhibiting both agonist and inverse agonist activity at different signaling pathways of the same receptor. This concept is crucial for comprehending the multifaceted nature of ligand-receptor interactions, and how these interactions can be modulated to achieve desired therapeutic outcomes, a consideration relevant to exploring the potential applications of 6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide. []

Ellipticine

Compound Description: Ellipticine is a potent antineoplastic agent that intercalates with DNA, inhibiting topoisomerase II, thereby interfering with DNA replication and transcription. []

Properties

Product Name

6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide

IUPAC Name

6-bromo-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide

Molecular Formula

C29H24BrN3OS

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C29H24BrN3OS/c1-16-6-5-7-20(12-16)26-15-24(23-14-21(30)10-11-25(23)31-26)28(34)33-29-32-27(19(4)35-29)22-13-17(2)8-9-18(22)3/h5-15H,1-4H3,(H,32,33,34)

InChI Key

NHKJTUVDEULYRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=NC(=C(S4)C)C5=C(C=CC(=C5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.